4-[2-(4-Chlorophenyl)sulfanylethyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
The compound is a morpholine derivative. Morpholine is a common chemical structure found in a variety of pharmaceuticals and research compounds . It’s characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Physical and Chemical Properties Analysis
For the similar compound “2-[(4-Chlorophenyl)thio]ethanamine hydrochloride”, it has a molecular weight of 224.15 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and a rotatable bond count of 3 .Scientific Research Applications
Synthesis and Characterization in Antimicrobial Agents
The compound has been used in the synthesis and characterization of new quinazolines, which are potential antimicrobial agents. Researchers Desai, Shihora, and Moradia (2007) synthesized compounds involving 4-{2-[(4-chlorophenyl)thio]ethyl}-2,6-dimethylmorpholine oxalate derivatives and screened them for antibacterial and antifungal activities against various microbes (Desai, Shihora, & Moradia, 2007).
Role in Heterocyclic Compounds Synthesis
Kametani, Nemoto, Takeda, and Takano (1970) explored the synthesis of heterocyclic compounds, specifically a synthetic approach to camptothecin. Their research involved the use of intermediates that are structurally related to 4-{2-[(4-chlorophenyl)thio]ethyl}-2,6-dimethylmorpholine oxalate (Kametani, Nemoto, Takeda, & Takano, 1970).
Applications in Oxalate-Bridged Metal Complexes
Oliveira, Pereira, Pinheiro, Lloret, and Julve (2018) investigated the synthesis of oxalate-bridged metal complexes, using the compound as part of the process. They focused on the structural determination and magnetic properties of these complexes (Oliveira et al., 2018).
Intermediate in Antiobesity Agent Synthesis
Hao Zhi-hui (2007) utilized the compound as an intermediate in the synthesis of an antiobesity agent, rimonabant. This process involved enamination and condensation steps, showcasing the compound's utility in complex organic syntheses (Hao Zhi-hui, 2007).
In Photoassisted Fenton Reaction
Pignatello and Sun (1995) conducted studies involving the photoassisted Fenton reaction, where they examined the complete oxidation of certain compounds in water. The compound played a role in understanding the reaction mechanisms and potential applications in waste treatment (Pignatello & Sun, 1995).
Future Directions
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)sulfanylethyl]-2,6-dimethylmorpholine;oxalic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNOS.C2H2O4/c1-11-9-16(10-12(2)17-11)7-8-18-14-5-3-13(15)4-6-14;3-1(4)2(5)6/h3-6,11-12H,7-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBLLOIQBJUNCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.